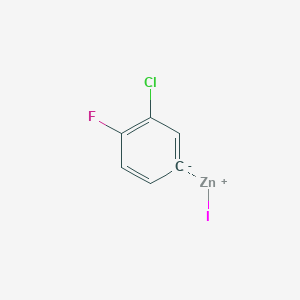

3-Chloro-4-fluorophenylzinc iodide

説明

Synthesis Analysis

The synthesis of chalcone derivatives, such as the one mentioned in the first paper, involves the creation of compounds with a specific set of substituents on their aromatic rings. In the case of the compound studied in the first paper, a new chalcone derivative was synthesized featuring a 2-chloro-4-fluorophenyl group. The synthesis was successful, and single crystals were grown using a slow evaporation technique. This method is indicative of the careful control required in organic synthesis to obtain pure and well-defined crystalline materials for further study .

Molecular Structure Analysis

The molecular structure of the synthesized chalcone derivative was analyzed using single-crystal X-ray diffraction, which is a powerful tool for determining the three-dimensional arrangement of atoms within a crystal. Additionally, vibrational spectral studies, including both FT-Raman and FT-IR spectroscopy, were conducted to interpret the molecular vibrations. These studies were complemented by density functional theory (DFT) calculations, which provided insights into the electronic structure and properties of the molecule, such as the distribution of electron density and molecular electrostatic potential surfaces .

Chemical Reactions Analysis

The second paper discusses a different compound, 3-chloro-4-fluorothiophene-1,1-dioxide, which was synthesized through a simple three-step process. This compound demonstrated its synthetic utility as a Diels-Alder diene, reacting with various dienophiles to produce a range of 3-fluoro-4-chloro substituted aromatics or cyclic chlorofluorodienes. The reactions exhibited high regioselectivity and often resulted in immediate aromatization when alkenes were involved. This showcases the reactivity of chloro-fluoro compounds in constructing complex molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of the chalcone derivative were further explored through computational methods. The study calculated the HOMO and LUMO energies, which are indicative of the molecule's electronic properties and reactivity. The stability of the molecule was assessed using natural bond orbital (NBO) analysis, which looks at hyperconjugative interactions and charge delocalization. Additionally, the compound's nonlinear optical (NLO) properties were investigated by calculating global and local reactivity descriptors, dipole moment, static polarizability, first-order hyperpolarizability, and the optical gap. These properties are crucial for understanding the potential applications of the compound in materials science, such as in the development of NLO materials .

科学的研究の応用

Cross-Coupling Reactions

3-Chloro-4-fluorophenylzinc iodide is utilized in cross-coupling reactions. For instance, aryl(fluoro)silacyclobutanes and aryl(chloro)silacyclobutanes undergo cross-coupling with aryl iodides. The use of specific ligands dramatically affects the rate of reaction and homocoupling extent, enabling the synthesis of diverse unsymmetrical biaryls (Denmark & Wu, 1999).

Synthesis of Halide Sensitive Dyes

The compound is important in the synthesis of halide sensitive dyes. A study shows that acridizinium salts containing fluoro and chloro substituents, including 3-Chloro-4-fluorophenylzinc iodide, have improved properties for sensing bromide and iodide ions compared to common quinolinium and acridinium fluorophores (Jagt, Soleimani Kheibari, & Nitz, 2009).

Photodynamic Antibacterial Properties

This compound has been studied for its potential in synthesizing materials with antibacterial properties. For example, a chloro[2,9,16(2,9,17)-trikis-4-(N-methylpyridyloxy)]subphthalocyaninnato boron(III) iodide was synthesized using a method involving 3-Chloro-4-fluorophenylzinc iodide. This compound showed significant photodynamic inactivation against Escherichia coli (Spesia & Durantini, 2008).

Semiconductor Research

In semiconductor research, 3-Chloro-4-fluorophenylzinc iodide is a component in the synthesis of hybrid metal iodide perovskites, which are studied for their charge transport properties and potential in semiconducting applications. These materials display high mobilities and photoluminescent properties (Stoumpos, Malliakas, & Kanatzidis, 2013).

Fluorescence Quenching Studies

This compound has been used in studies related to fluorescence quenching mechanisms. Research investigating the quenching of protein fluorescence by iodide ions used 3-Chloro-4-fluorophenylzinc iodide, providing insights into the molecular interactions that occur in biological systems (Lehrer, 1971).

特性

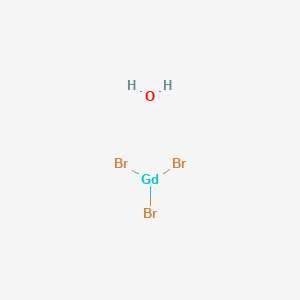

IUPAC Name |

1-chloro-2-fluorobenzene-5-ide;iodozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h2-4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCKYSVZNOHHHD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=[C-]1)Cl)F.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFIZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401299553 | |

| Record name | (3-Chloro-4-fluorophenyl)iodozinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401299553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-fluorophenylzinc iodide | |

CAS RN |

312624-19-4 | |

| Record name | (3-Chloro-4-fluorophenyl)iodozinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401299553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-[(2-benzyl-7-bromo-2-azabicyclo[2.2.1]hept-6-yl)thio]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide](/img/structure/B3041447.png)

![1-[2-(Benzyloxy)-5-fluorophenyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041451.png)

![1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041452.png)

![1-{4-(Benzyloxy)-2-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3041453.png)

![1-Chloro-8-nitro-10-phenyl[1,2,4]triazino[4,5-a]indole hydrochloride](/img/structure/B3041456.png)